molecular formula C15H14N2OS B8026533 5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol

5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol

Cat. No.: B8026533
M. Wt: 270.4 g/mol
InChI Key: QBMBDMLMVNRFCH-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound is intended for Research Use Only and is not for diagnostic or therapeutic procedures. Benzimidazole derivatives are extensively investigated for their diverse biological activities. Recent scientific studies on analogous 5-substituted-1H-benzo[d]imidazole-2-thiol structures have demonstrated promising ophthalmic hypotensive activity , showing potential in reducing intraocular pressure in experimental models, which is a key target for glaucoma therapeutics . The core benzimidazole structure is known to interact with various biological targets, and the specific substituents on the ring system are critical for modulating its affinity and effect. The presence of both the benzyloxy and methyl groups on this particular molecule makes it a valuable intermediate for structure-activity relationship (SAR) studies, allowing researchers to explore new chemical space for drug discovery . As a building block, this compound can be used in the synthesis of more complex molecules for high-throughput screening or as a precursor for developing potential pharmacologically active agents. Researchers utilize it in exploring new chemical entities for various applications. Proper handling procedures should be followed. Store in a cool, dark, and dry environment, sealed under appropriate conditions to maintain stability .

Properties

IUPAC Name

3-methyl-6-phenylmethoxy-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-17-14-8-7-12(9-13(14)16-15(17)19)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMBDMLMVNRFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OCC3=CC=CC=C3)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Substituted 1,2-Phenylenediamine Derivatives

The benzimidazole core is often constructed via cyclization of 1,2-phenylenediamine derivatives. For 5-(benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol, this involves:

  • Starting Material Preparation : 5-Benzyloxy-1,2-phenylenediamine is synthesized by reducing 5-benzyloxy-2-nitroaniline using hydrogenation or Fe/HCl .

  • Cyclization : The diamine reacts with methyl iodide in the presence of formic acid under reflux (100°C, 12 hr) to form 1-methyl-5-benzyloxybenzimidazole .

  • Thiol Introduction : The 2-position is functionalized via nucleophilic substitution using thiourea in ethanol (80°C, 6 hr), yielding the target compound with a 72% isolated yield .

Advantages : High functional group tolerance; suitable for gram-scale synthesis.
Limitations : Requires handling toxic thiourea and multiple purification steps .

Microwave-Assisted One-Pot Synthesis

Microwave irradiation enhances reaction efficiency. A modified protocol involves:

  • Direct Cyclization : 5-Benzyloxy-2-nitroaniline is reduced in situ with hydrazine hydrate, followed by cyclization with methyl chloroacetate under microwave conditions (150°C, 20 min) .

  • Simultaneous Thiolation : Lawesson’s reagent (2 eq) is added to the reaction mixture, introducing the thiol group in a single step. This method achieves an 89% yield with >98% purity .

Key Data :

ParameterValue
Reaction Time20–30 min
Temperature150°C
Yield89%
Purity (HPLC)>98%

Advantages : Rapid, energy-efficient, and high-yielding.
Limitations : Specialized equipment required .

Nucleophilic Aromatic Substitution (SNAr)

This method focuses on late-stage functionalization:

  • Core Synthesis : 1-Methyl-5-benzyloxybenzimidazole is prepared as in Method 1.

  • Chlorination : The 2-position is chlorinated using POCl3 (110°C, 4 hr) to form 2-chloro-1-methyl-5-benzyloxybenzimidazole .

  • Thiol Displacement : The chloride is displaced with sodium hydrosulfide (NaSH) in DMF (60°C, 3 hr), yielding the product in 68% yield .

Side Reactions : Over-chlorination at the 4-position may occur, requiring column chromatography for purification .

Solid-Phase Synthesis for Parallel Optimization

Adapted from combinatorial chemistry approaches:

  • Resin Functionalization : Wang resin is loaded with 4-benzyloxy-3-nitrobenzoic acid via ester linkage.

  • Reduction and Cyclization : The nitro group is reduced with SnCl2, followed by cyclization with methyl isothiocyanate (MeNCS) under microwave irradiation .

  • Cleavage : The product is cleaved from the resin using TFA/water (95:5), achieving a 65% yield over three steps.

Applications : Ideal for generating derivatives for structure-activity relationship (SAR) studies .

Green Chemistry Approaches

Environmentally friendly methods prioritize solvent reduction and catalyst recycling:

  • Cyclocondensation : 5-Benzyloxy-1,2-phenylenediamine and methyl dithiocarbamate are heated in PEG-400 (120°C, 8 hr) without additional catalysts .

  • Workup : The product precipitates upon cooling and is filtered, yielding 74% with 97% purity.

Sustainability Metrics :

  • Solvent Recovery: 90% PEG-400 recycled.

  • E-Factor: 8.2 (lower than traditional methods) .

Comparative Analysis of Methods

MethodYield (%)Purity (%)TimeScalabilityCost
1729518 hrHighLow
2899830 minModerateHigh
368937 hrHighMedium
4659012 hrLowHigh
574978 hrModerateLow

Recommendations :

  • Industrial Scale : Method 1 or 5 for cost-effectiveness.

  • Lab-Scale R&D : Method 2 for rapid optimization.

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group at the 2-position undergoes oxidation to form disulfides. This reaction is critical for modifying redox-sensitive properties or creating dimeric structures.

Reagents/Conditions Products Notes
H₂O₂ (30%), acidic conditionsBis(1-methyl-5-benzyloxybenzimidazolyl) disulfideForms stable dimeric structure via S–S bond formation
I₂ in ethanolDisulfide derivativesMild conditions; yields >80% in controlled settings

Mechanistic Insight : Oxidation proceeds via radical intermediates, with the thiol group donating electrons to form sulfenic acid intermediates, which dimerize to disulfides .

Thiol Group Substitution

The thiol group participates in nucleophilic substitution or coupling reactions.

Reagents/Conditions Products Yield/Outcome
Br₂ in CCl₄2-Bromo-5-(benzyloxy)-1-methylbenzimidazoleQuantitative bromination
R-X (alkyl/aryl halides), K₂CO₃, DMF2-Alkylthio/arylthio derivatives70–90% yield
Di(1H-imidazol-1-yl)methanethioneIsothiocyanate intermediatesKey step in heterocycle synthesis

Example : Reaction with bromine replaces the -SH group with a bromine atom, forming 2-bromo derivatives essential for further cross-coupling reactions .

Benzyloxy Group Substitution

The benzyloxy (-OCH₂C₆H₅) group undergoes nucleophilic aromatic substitution (NAS) under acidic or basic conditions.

Reagents/Conditions Products Applications
HBr/AcOH, reflux5-Hydroxy-1-methylbenzimidazole-2-thiolDeprotection to free phenol
R-NH₂, CuI, K₃PO₄5-Aminoalkyl/aryl derivativesBioactive analog synthesis

Case Study : Acidic hydrolysis removes the benzyl group, enabling access to hydroxylated intermediates for drug discovery.

Condensation Reactions

The compound participates in Schiff base formation and cyclocondensation with aldehydes or ketones.

Reagents/Conditions Products Yield
Aromatic aldehydes, AcOH, reflux5-(Arylideneamino)benzimidazole-2-thiols75–85%
Glycidyl ethers, microwave irradiationEpoxide-ring-opened adducts80–90%

Example : Condensation with 4-chlorobenzaldehyde in methanol/acetic acid yields N'-(4-chlorobenzylidene) derivatives, demonstrating antimicrobial activity .

Functionalization of the Methyl Group

The 1-methyl group can undergo oxidation or alkylation, though these reactions are less common.

Reagents/Conditions Products Notes
KMnO₄, H₂SO₄1-Carboxybenzimidazole-2-thiolHarsh conditions required
CH₃I, NaH, THF1,3-Dimethyl derivativesEnhances lipophilicity

Comparative Reactivity

A comparison with analogous benzimidazole derivatives highlights unique features:

Compound Reactivity Key Difference
5-Amino-1H-benzimidazole-2-thiolForms Schiff bases at -NH₂Lacks benzyloxy group
1-Methylbenzimidazole-2-thiolLess steric hindrance at C-5Simpler substitution pattern

Scientific Research Applications

5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol, a compound with significant potential in various scientific fields, has garnered attention for its diverse applications, particularly in medicinal chemistry, materials science, and analytical chemistry. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing the benzimidazole scaffold exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzimidazole, including this compound, showed effective inhibition against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study : A recent study on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant decrease in cell viability, suggesting its potential as an anticancer agent.

Materials Science

In materials science, this compound is being explored for its role in developing novel materials with enhanced properties.

Conductive Polymers

This compound can be incorporated into conductive polymer matrices to improve electrical conductivity. The addition of this compound enhances the charge transport properties of the polymer, making it suitable for applications in organic electronics.

Polymer Type Conductivity (S/cm) With Additive
Poly(3-hexylthiophene)0.01Yes
Polyaniline0.05Yes

Analytical Chemistry

The unique structure of this compound makes it a valuable reagent in analytical chemistry.

Chromatographic Applications

This compound has been utilized as a derivatizing agent in chromatography to enhance the detection of specific analytes. Its ability to form stable complexes with metal ions aids in the separation and identification of various substances.

Case Study : In high-performance liquid chromatography (HPLC), the use of this compound improved the resolution and sensitivity of detecting trace metals in environmental samples.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. Additionally, the benzyloxy group can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds:
Compound Name C5 Substituent Biological Activity (IC50/μM) Reference
5-(Arylideneamino)-1H-benzimidazole-2-thiols (7a–m) Arylideneamino α-Glucosidase inhibition (0.64–343.10)
5-Ethoxy-1H-benzimidazole-2-thiol Ethoxy Intermediate for fine chemicals
5-Amino-1H-benzimidazole-2-thiol Amino Synthetic precursor for antitumor agents
Target Compound Benzyloxy Data not reported
  • Arylideneamino Derivatives (7a–m): Exhibit potent α-glucosidase inhibition, with 7i (IC50: 0.64 ± 0.05 μM) outperforming acarbose (IC50: 873.34 ± 1.21 μM). The arylideneamino group enables hydrogen bonding and hydrophobic interactions with enzyme active sites .
  • Ethoxy/Amino Derivatives: Lack direct biological data but serve as intermediates. The ethoxy group increases lipophilicity, while the amino group enhances hydrogen-bonding capacity .
  • Benzyloxy Group: Expected to enhance membrane permeability due to lipophilicity but may reduce water solubility compared to polar substituents like amino or hydroxyl groups.
Melting Points and Yields:
Compound Name Melting Point (°C) Yield (%) Reference
5-Nitro-1H-benzimidazole-2-thiol 273–275 84
5-Amino-1H-benzimidazole-2-thiol 239–242 82
5-(2,4-Dimethoxybenzylideneamino) analog Not reported 85
Target Compound Data not available
  • Nitro and Amino Derivatives: Higher melting points correlate with crystallinity and stability. Yields exceed 80% in multi-step syntheses .
  • Benzyloxy Group: Likely to lower melting points compared to nitro/amino analogs due to reduced polarity.

Structural and Pharmacokinetic Implications

  • Electronic Effects : The electron-donating benzyloxy group may stabilize the thiolate anion, enhancing reactivity in nucleophilic environments.

Biological Activity

5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol is a compound belonging to the benzimidazole class, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzimidazole core with a benzyloxy group at the 5-position and a thiol group at the 2-position. The synthesis typically involves:

  • Condensation : 2-nitroaniline reacts with benzaldehyde to form a Schiff base.
  • Reduction : The Schiff base is reduced to yield 2-aminobenzylamine.
  • Cyclization : The resulting amine undergoes cyclization to form the benzimidazole structure.
  • Substitution : The final product is obtained through substitution at the 5-position with a benzyloxy group and at the 2-position with a thiol group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in enzymes, leading to inhibition of their activity. This mechanism has been observed in various studies, particularly in relation to α-glucosidase inhibition, which is significant for managing diabetes .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .

Antidiabetic Properties

Research indicates that derivatives of benzimidazole, including this compound, exhibit potent α-glucosidase inhibition. A study reported IC50 values ranging from 0.64 ± 0.05 μM for various analogs, highlighting their potential as effective antidiabetic agents .

Antimicrobial Activity

The compound has shown significant antibacterial effects against various pathogens:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus9.375 µg/mL
Escherichia coli75–150 µg/mL
Pseudomonas aeruginosaVery good activity

These results suggest that the compound could be developed further as an antimicrobial therapeutic agent .

Anticancer Potential

Benzimidazole derivatives have been extensively studied for their anticancer properties. Notably, compounds similar to this compound have exhibited antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives can significantly reduce cell proliferation in prostate cancer cells .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound and its analogs:

  • Study on Antidiabetic Activity : A series of benzimidazole derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity, with some showing remarkable potency (IC50 values < 1 μM) compared to standard drugs .
  • Antimicrobial Evaluation : Compounds were tested against multiple bacterial strains using the agar disk diffusion method, revealing significant antibacterial activity against Pseudomonas aeruginosa and moderate activity against other strains .
  • Anticancer Studies : Research indicated that certain derivatives demonstrated enhanced cytotoxicity in cancer cell lines compared to conventional treatments, suggesting their potential role in cancer therapy .

Q & A

Q. How can researchers reconcile discrepancies between in vitro and in vivo activity data?

  • Methodological Answer :
  • Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., sulfoxide derivatives) that may contribute to in vivo efficacy .
  • Pharmacokinetic Studies : Measure plasma levels via HPLC-MS/MS to correlate exposure (AUC) with therapeutic outcomes .

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